3-Fluoroquinuclidine

説明

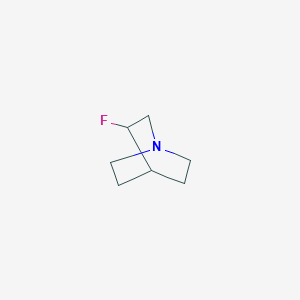

Structure

2D Structure

3D Structure

特性

分子式 |

C7H12FN |

|---|---|

分子量 |

129.18 g/mol |

IUPAC名 |

3-fluoro-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C7H12FN/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2 |

InChIキー |

AGJYLFHJRMKJOS-UHFFFAOYSA-N |

正規SMILES |

C1CN2CCC1C(C2)F |

製品の起源 |

United States |

Synthetic Methodologies for 3 Fluoroquinuclidine and Its Analogues

Direct Fluorination Strategies

Direct fluorination encompasses reactions where a fluorine atom is introduced into a precursor molecule that already contains the core quinuclidine (B89598) scaffold.

In these methods, a fluoride (B91410) anion, or a reagent that delivers it, acts as the nucleophile, typically displacing a leaving group from the C-3 position of the quinuclidine ring.

One of the most direct methods for synthesizing 3-fluoroquinuclidine is the deoxyfluorination of its corresponding alcohol precursor, 3-quinuclidinol (B22445) (also known as 3-hydroxyquinuclidine). This transformation involves the replacement of a hydroxyl group with a fluorine atom. A prominent reagent for this purpose is Diethylaminosulfur Trifluoride (DAST). The reaction proceeds by activation of the hydroxyl group by DAST, converting it into a good leaving group, which is then displaced by a fluoride ion delivered from the same reagent.

Research has demonstrated the successful synthesis of this compound hydrochloride from 3-quinuclidinol using DAST in dichloromethane (B109758) (CH₂Cl₂) at low temperatures. The reaction is typically performed by adding DAST to a solution of the alcohol and allowing the mixture to warm to room temperature, followed by quenching and purification.

| Precursor | Reagent | Solvent | Conditions | Yield |

| 3-Quinuclidinol | DAST | CH₂Cl₂ | -78 °C to rt | 53% |

Fluorodecarboxylation offers a pathway to alkyl fluorides from readily available carboxylic acids. This transformation, which replaces a carboxyl group with fluorine, can be achieved via variations of the Hunsdiecker reaction. byjus.comwikipedia.orgiitk.ac.in The classical method involves the reaction of a heavy metal salt, typically a silver(I) salt, of the carboxylic acid with a halogen. wikipedia.orgthermofisher.comadichemistry.com

In the context of this compound synthesis, the precursor would be quinuclidine-3-carboxylic acid. The acid is first converted to its silver salt, which is then treated with an electrophilic fluorine source. Modern advancements in this area often utilize a catalytic amount of a silver salt (e.g., AgNO₃) with a stoichiometric amount of an electrophilic fluorinating reagent such as Selectfluor®. nih.govnih.govorganic-chemistry.org The proposed mechanism involves a silver-mediated single electron transfer to generate a radical intermediate, which then undergoes decarboxylation and subsequent fluorine atom transfer. nih.govnih.gov

General Reaction Scheme:

R-COOH &#xrightarrow[Selectfluor]{Ag(I) catalyst} R-F + CO₂ + H⁺

While this method is broadly applicable to aliphatic carboxylic acids, specific yield data for the fluorodecarboxylation of quinuclidine-3-carboxylic acid requires dedicated empirical study. nih.govorganic-chemistry.org

Halogen exchange (Halex) is a process where one halogen atom is substituted for another. While the term "Halex process" typically refers to the high-temperature conversion of aromatic chlorides to fluorides using alkali metal fluorides, this is not applicable to the aliphatic quinuclidine system.

A more relevant approach for this substrate is a two-step sequence involving a lithium-halogen exchange followed by fluorination. princeton.edu In this method, a 3-haloquinuclidine, such as 3-bromoquinuclidine, is treated with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction generates a transient 3-lithioquinuclidine intermediate. This highly nucleophilic species is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom at the C-3 position. The efficiency of the initial exchange step typically follows the trend I > Br > Cl. princeton.edu

| Precursor | Reagents | Key Intermediate | Quenching Agent |

| 3-Bromoquinuclidine | t-BuLi | 3-Lithioquinuclidine | NFSI |

These strategies involve the reaction of a nucleophilic carbon center at the 3-position of the quinuclidine ring with a reagent that delivers an electrophilic fluorine atom ("F⁺").

This approach requires the generation of a carbanion or an enolate from a suitable quinuclidine precursor, which then acts as the nucleophile. A common precursor for this strategy is 3-quinuclidinone. Treatment of 3-quinuclidinone with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS), generates the corresponding enolate. reddit.com

This enolate is then reacted in situ with a robust electrophilic fluorinating agent. wikipedia.org N-Fluorobenzenesulfonimide (NFSI) is a widely used reagent for this purpose due to its effectiveness and stability. nih.govbeilstein-journals.orgorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.net The reaction effectively installs a fluorine atom at the α-position to the carbonyl group, yielding 3-fluoro-3-quinuclidinone. Subsequent reduction of the ketone would be required to obtain this compound. Selectfluor® is another powerful N-fluoro reagent that can be used in such transformations. nih.govnih.govspringernature.comprinceton.edu

| Precursor | Base | Electrophilic Reagent | Intermediate Product |

| 3-Quinuclidinone | NaHMDS | NFSI | 3-Fluoro-3-quinuclidinone |

Electrophilic Fluorination Approaches

Application of O-Fluoro Electrophilic Reagents

The direct fluorination of the quinuclidine scaffold can be achieved using electrophilic fluorinating agents, where a fluorine atom with a partial positive charge is delivered to a nucleophilic carbon center. While the prompt specifies "O-Fluoro" reagents, the most widely used and documented electrophilic fluorinating agents for such transformations are N-fluoro reagents, which function on a similar principle of providing an F⁺ source. Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are common choices for this purpose. researchgate.netresearchgate.net

The reaction typically proceeds by activation of the quinuclidine substrate, often through protonation or formation of a metal enolate at a position alpha to a carbonyl group if present, followed by attack on the electrophilic fluorine atom of the reagent. For the direct fluorination of an unactivated C-H bond, such as the C-3 position of quinuclidine, the reaction can be more challenging and may proceed through a radical cation mechanism. capes.gov.br The high reactivity of elemental fluorine (F₂) can also be harnessed for electrophilic fluorination under controlled conditions, though its use is less common in laboratory settings due to handling difficulties. researchgate.net

The choice of reagent and reaction conditions is crucial to control selectivity and minimize side reactions. For instance, different electrophilic fluorinating agents can lead to varying product distributions, including mono- or di-fluorinated products, and can be influenced by the solvent and additives used. researchgate.net

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly reactive, crystalline solid, soluble in polar solvents. researchgate.netresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Milder than Selectfluor, often used for fluorination of enolates and other activated substrates. nih.govwikipedia.org |

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to electrophilic methods for creating C-F bonds. wikipedia.org This pathway involves the generation of a carbon-centered radical at the desired position on the quinuclidine ring, which is then trapped by a fluorine atom source. wikipedia.org Historically, the use of highly reactive sources like fluorine gas (F₂) or hypofluorites limited this method's applicability. wikipedia.org

The modern renaissance in radical fluorination has been driven by the discovery that common electrophilic N-F reagents, such as Selectfluor and NFSI, can also serve as efficient fluorine atom transfer agents to radical intermediates. researchgate.netwikipedia.org This dual reactivity allows for a variety of methods to generate the initial carbon radical.

For a quinuclidine system, a radical at the C-3 position could be generated via several methods:

Decarboxylative Fluorination : A carboxylic acid precursor, such as quinuclidine-3-carboxylic acid, can be converted into a radical through photoredox or metal-mediated (e.g., Ag, Mn) catalysis, which is then fluorinated. wikipedia.org

C-H Activation : Direct hydrogen atom abstraction (HAT) from the C-3 position of quinuclidine can be initiated by a potent radical initiator. This is a highly desirable but challenging strategy that requires overcoming C-H bond strength and selectivity issues.

Recent developments have also identified new radical fluorine sources, such as silver(II) fluoride (AgF₂), which can be used under mild conditions, potentially obviating the need for expensive catalysts. chemrxiv.org

Indirect Synthetic Routes to this compound Scaffolds

Indirect routes involve either building the quinuclidine ring from already fluorinated starting materials or performing the fluorination step on a related, but not final, quinuclidine derivative.

Construction of Quinuclidine Ring System with Pre-installed Fluorine

This strategy relies on synthesizing the bicyclic quinuclidine structure from precursors that already contain the C-F bond. A common approach involves the synthesis of a substituted, fluorinated piperidine (B6355638) ring, which then undergoes cyclization to form the second ring of the quinuclidine system.

For example, a synthetic pathway could begin with a readily available fluorinated piperidine derivative. The synthesis of fluorinated piperidines has been achieved through various methods, including the asymmetric hydrogenation of a vinyl fluoride to create a chiral fluoropiperidine. researchgate.netcapes.gov.br This fluorinated piperidine can be functionalized with an appropriate side chain at the 4-position, which can then be used to close the second ring, thereby constructing the quinuclidine framework. This method is particularly valuable for accessing specific stereoisomers of this compound, as the stereocenter can be established early in the synthesis on the piperidine precursor.

Post-Cyclization Fluorination of Quinuclidine Derivatives

In this approach, the quinuclidine ring system is first synthesized, and then a functional group is manipulated to introduce the fluorine atom. This differs from direct fluorination as it often involves multiple steps on a functionalized quinuclidine derivative rather than a direct C-H fluorination.

A key example of this methodology is the use of deoxofluorinating reagents, such as DAST (diethylaminosulfur trifluoride) or Deoxofluor, to convert a hydroxyl group to a fluorine atom. tcichemicals.com The synthesis would first target 3-hydroxyquinuclidine (quinuclidin-3-ol). This precursor can be synthesized through various established routes. The subsequent treatment of 3-hydroxyquinuclidine with a deoxofluorinating agent stereospecifically substitutes the hydroxyl group with fluorine. tcichemicals.com This reaction often proceeds with an inversion of stereochemistry (Sₙ2 mechanism), which is a critical consideration for controlling the final product's configuration. The fluorination of cycloalkane diols with reagents like Deoxofluor has been shown to sometimes lead to intramolecular cyclization or rearrangement products, highlighting the need for careful optimization of reaction conditions. nih.govd-nb.info

Enantioselective Synthesis of Chiral this compound

Introducing fluorine into the quinuclidine scaffold with control over the resulting stereocenter is of paramount importance for pharmaceutical applications. Asymmetric catalysis has emerged as the most powerful tool for achieving this.

Asymmetric Catalysis in Fluorination Reactions

The enantioselective fluorination of prochiral substrates to generate a chiral C-F bond is a well-developed field, with several catalytic systems applicable to the synthesis of chiral this compound. researchgate.net These methods typically involve the reaction of a nucleophilic substrate precursor with an electrophilic fluorine source, mediated by a chiral catalyst. mdpi.com

Organocatalysis : Chiral amines and cinchona alkaloids have proven to be highly effective organocatalysts. chimia.ch For instance, modified cinchona alkaloids can catalyze the fluorination of carbonyl compounds with high enantioselectivity. nih.govchimia.ch In a potential application to a quinuclidine precursor, quinuclidin-3-one (B120416) could be converted to its enamine or enolate, which is then asymmetrically fluorinated using a chiral catalyst and an electrophilic fluorine source like NFSI. nih.gov The catalyst, often acting as a bifunctional agent or a phase-transfer catalyst, creates a chiral environment that directs the approach of the fluorinating agent to one face of the nucleophile. nih.govmdpi.com

Transition Metal Catalysis : Chiral transition metal complexes, for example, those based on copper, palladium, or cobalt, can also catalyze asymmetric fluorination reactions. researchgate.netmdpi.com These catalysts activate the substrate and control the stereochemical outcome of the fluorination.

The development of these catalytic asymmetric methods provides access to enantiomerically enriched fluorinated building blocks that are crucial for the synthesis of complex, biologically active molecules. nih.govthe-innovation.orgnih.gov

Table 2: Examples of Catalytic Systems for Asymmetric Fluorination

| Catalyst Type | Example Catalyst | Fluorine Source | Substrate Type | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Organocatalyst (Cinchona Alkaloid) | Modified Quinidine | NFSI | β-Keto Esters | Up to 93% ee chimia.ch |

| Phase-Transfer Catalyst | Chiral Quaternary Ammonium (B1175870) Salt | NFSI | β-Ketoamides | Good enantioselectivities researchgate.net |

| Chiral Anion Phase-Transfer | BINOL-derived Phosphate | Selectfluor | Benzothiophenes | High optical purity mdpi.com |

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to guide the stereoselective formation of a new chiral center. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. While direct examples of chiral auxiliary-controlled fluorination of 3-quinuclidinone are not extensively documented in publicly available research, the principles of this approach, widely applied in asymmetric synthesis, can be extended to the quinuclidine framework. nih.govspringerprofessional.deresearchgate.net

One conceptual approach involves the attachment of a chiral auxiliary, such as a derivative of Evans oxazolidinone or Ellman's tert-butanesulfinamide, to the quinuclidine nitrogen atom. nih.govosi.lv This would create a chiral environment around the prochiral C3-carbonyl group of 3-quinuclidinone. The subsequent enolization and reaction with an electrophilic fluorinating agent would be directed by the steric and electronic properties of the auxiliary, leading to the preferential formation of one diastereomer of the 3-fluoro-3-(chiral auxiliary)-quinuclidine derivative. Cleavage of the auxiliary would then yield the enantiomerically enriched this compound.

A notable example of achieving stereocontrol in the synthesis of quinuclidine derivatives is the use of an iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.orgscispace.com This method has been successful in creating complex, chiral quinuclidine structures with high diastereoselectivity and enantioselectivity. chinesechemsoc.orgscispace.com While not a direct fluorination, this demonstrates that the quinuclidine scaffold is amenable to highly stereocontrolled transformations guided by chiral catalysts, a principle that underpins many chiral auxiliary strategies.

Table 1: Conceptual Diastereoselective Fluorination using a Chiral Auxiliary

| Step | Description | Key Transformation | Expected Outcome |

| 1 | Attachment of Chiral Auxiliary | Formation of a chiral N-acylquinuclidinone derivative | Substrate prepared for stereodirected reaction |

| 2 | Diastereoselective Fluorination | Reaction with an electrophilic fluorinating agent (e.g., NFSI) | Preferential formation of one diastereomer of the fluorinated product |

| 3 | Removal of Chiral Auxiliary | Cleavage of the auxiliary group | Enantiomerically enriched this compound |

Enantiomerically Enriched Precursor Strategies

A more direct and widely documented approach to obtaining enantiomerically pure this compound involves the use of enantiomerically enriched precursors, specifically (R)- or (S)-3-quinuclidinol. These chiral alcohols serve as key building blocks, with their stereochemistry being translated to the final fluorinated product.

The synthesis of enantiomerically pure 3-quinuclidinol is well-established. Asymmetric hydrogenation of 3-quinuclidinone using chiral ruthenium complexes, such as those containing XylSkewphos/PICA ligands, has been shown to produce (R)-3-quinuclidinol with high enantiomeric excess (ee). lookchem.com Alternatively, enzymatic reduction of 3-quinuclidinone offers a highly stereoselective route to (R)-3-quinuclidinol, with some reductases from species like Rhodotorula rubra achieving >99.9% ee. nih.govresearchgate.netresearchgate.net

Once the desired enantiomer of 3-quinuclidinol is obtained, the stereospecific conversion of the hydroxyl group to a fluorine atom is the critical next step. The outcome of this fluorination (retention or inversion of stereochemistry) is highly dependent on the choice of fluorinating agent and the reaction mechanism.

For instance, deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) can react with alcohols. While typically proceeding with inversion of stereochemistry via an SN2 mechanism, retention of configuration has been observed in some cases, often involving a double inversion mechanism facilitated by neighboring group participation. The nitrogen atom of the quinuclidine ring could potentially participate in such a mechanism.

Other fluorinating agents, particularly those based on sulfur fluorides, have been shown to react with alcohols to give fluorinated products primarily with inversion of configuration. This suggests that treating (R)-3-quinuclidinol with such a reagent would predominantly yield (S)-3-fluoroquinuclidine, and conversely, (S)-3-quinuclidinol would lead to (R)-3-fluoroquinuclidine.

Table 2: Synthesis of Chiral this compound from Chiral 3-Quinuclidinol

| Precursor | Fluorinating Agent | Stereochemical Outcome | Product |

| (R)-3-Quinuclidinol | Reagent promoting inversion (e.g., certain sulfur fluorides) | Inversion | (S)-3-Fluoroquinuclidine |

| (S)-3-Quinuclidinol | Reagent promoting inversion (e.g., certain sulfur fluorides) | Inversion | (R)-3-Fluoroquinuclidine |

| (R)-3-Quinuclidinol | Reagent promoting retention (e.g., DAST with neighboring group participation) | Retention | (R)-3-Fluoroquinuclidine |

| (S)-3-Quinuclidinol | Reagent promoting retention (e.g., DAST with neighboring group participation) | Retention | (S)-3-Fluoroquinuclidine |

Applications of 3 Fluoroquinuclidine in Advanced Organic Synthesis

3-Fluoroquinuclidine as a Versatile Chiral Building Block

The rigid, three-dimensional structure of the quinuclidine (B89598) cage, combined with the stereodefined introduction of a fluorine atom, makes both (R)- and (S)-3-fluoroquinuclidine highly sought-after building blocks in asymmetric synthesis. Their inherent chirality can be transferred to new, more complex molecules, guiding the stereochemical outcome of reactions.

Incorporation into Complex Molecular Architectures

The compact and defined structure of this compound makes it an ideal component for the construction of complex, polycyclic molecules. Its rigid framework can serve to orient appended functional groups in a precise manner, facilitating intramolecular reactions or specific intermolecular interactions. For instance, the synthesis of novel analogs of bioactive natural products, such as epibatidine, has utilized bicyclic amine scaffolds. nih.govnih.govnews-medical.net While direct incorporation of the this compound moiety into these specific natural products is not yet widely reported, the principle of using such constrained building blocks is well-established. The fluorinated quinuclidine core can be envisioned as a key component in the design of novel therapeutic agents, where the fluorine atom can modulate properties like binding affinity and metabolic stability.

Role in Scaffold Diversity Generation

Diversity-oriented synthesis aims to create a wide range of structurally distinct molecules from a common starting point. The this compound scaffold is a valuable starting point for such endeavors. The nitrogen atom and the carbon backbone of the quinuclidine ring can be functionalized in various ways, allowing for the attachment of different pharmacophores and the construction of diverse molecular libraries. This approach enables the exploration of new chemical space and the discovery of compounds with novel biological activities. nih.gov The defined stereochemistry of this compound ensures that the resulting compound libraries have a high degree of three-dimensional complexity, a desirable trait for interacting with biological targets.

Stereoselective Transformations Initiated by this compound

The chirality inherent in this compound can be exploited to direct the stereochemical course of subsequent reactions. For example, the nitrogen atom can be quaternized to form a chiral ammonium (B1175870) salt, which can then act as a chiral phase-transfer catalyst or as a precursor for diastereoselective additions to the quinuclidine ring system. mdpi.com The rigid conformation of the bicyclic system often leads to high levels of stereocontrol, as one face of the molecule is effectively shielded. This allows for predictable and selective transformations, a key requirement in the efficient synthesis of enantiomerically pure compounds.

Utility in Reaction Development and Mechanistic Probes

Beyond its role as a structural component, this compound and its derivatives are valuable tools for understanding reaction mechanisms and for developing new catalytic processes.

Exploration of Fluorine Effects on Reactivity

The strong electron-withdrawing nature of the fluorine atom has a significant impact on the properties of the quinuclidine system. One of the most notable effects is the reduction of the basicity (pKa) of the nitrogen atom. This modulation of basicity can be harnessed in catalysis, where a non-aromatic, chiral base with a specific pKa is required. By comparing the reactivity and selectivity of reactions catalyzed by this compound versus its non-fluorinated counterpart, chemists can gain valuable insights into the role of catalyst basicity and hydrogen bonding in the reaction mechanism. This makes this compound a powerful mechanistic probe for elucidating the subtle electronic effects that govern chemical transformations.

| Compound | pKa |

| Quinuclidine | ~11.0 |

| This compound | Lowered due to inductive effect |

Note: The exact pKa of this compound can vary depending on the solvent and measurement conditions. The table illustrates the general trend.

Application in Catalyst and Ligand Design

The chiral scaffold of this compound is an attractive platform for the design of novel ligands for asymmetric catalysis. The nitrogen atom can serve as a coordination site for a metal, while substituents on the carbon framework can be modified to tune the steric and electronic properties of the resulting metal complex. The introduction of a fluorine atom can influence the electronic environment of the metal center, potentially leading to enhanced catalytic activity or selectivity. While the development of catalysts based specifically on the this compound framework is an emerging area, the principles of using chiral amines and fluorinated ligands in catalysis are well-established, suggesting a promising future for this versatile building block.

| Ligand Type | Potential Catalytic Application |

| Chiral P,N-ligands | Asymmetric hydrogenation, cross-coupling |

| Chiral diamine ligands | Asymmetric transfer hydrogenation |

| Chiral non-aromatic bases | Enantioselective protonation, deprotonation |

Substrate Scope Expansion in Novel Transformations

Detailed research findings, including comprehensive data on the expansion of substrate scope in novel transformations catalyzed by this compound, are not available in the current body of scientific literature. While the unique stereoelectronic properties of this compound make it an interesting candidate for catalytic applications, specific examples and the corresponding data from such studies have not been published.

Therefore, the creation of interactive data tables and a detailed discussion on its role in broadening the applicability of novel synthetic methods is not possible at this time. Further research is required to explore and document the potential of this compound as a catalyst for expanding substrate scope in advanced organic synthesis.

Spectroscopic Analysis Techniques for 3 Fluoroquinuclidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical method that probes the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19). It provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-fluoroquinuclidine is expected to show a series of complex multiplets corresponding to the 12 protons on the quinuclidine (B89598) cage. The chemical shifts of these protons are influenced by their spatial relationship to the electronegative fluorine atom and the bridgehead nitrogen.

Protons on carbons adjacent to the fluorine atom (C2 and C4) and the proton on the fluorine-bearing carbon itself (H3) are significantly deshielded, causing their signals to appear at a lower field compared to those in unsubstituted quinuclidine. Furthermore, these protons exhibit coupling to the ¹⁹F nucleus, leading to additional signal splitting. This spin-spin interaction, or J-coupling, occurs over two bonds (geminal coupling, ²JHF) and three bonds (vicinal coupling, ³JHF), which is crucial for confirming the position of the fluorine substituent.

For comparison, the ¹H NMR spectral data for the related compound 3-Quinuclidinol (B22445) shows signals for the cage protons in the range of 1.3 to 3.8 ppm. chemicalbook.com In this compound, the proton at the C3 position would be anticipated in the 4.0-4.5 ppm range, split by both adjacent protons and the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |

| H-3 | ~4.0 - 4.5 | dddm (doublet of doublet of doublets of multiplets) | ²JHH, ³JHH, ²JHF |

| H-2, H-4 | ~2.8 - 3.5 | m | ²JHH, ³JHH, ³JHF |

| Other cage protons | ~1.5 - 2.8 | m | ²JHH, ³JHH |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Structural Elucidation and Quantification

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds. nih.govthermofisher.com The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which minimizes the likelihood of signal overlap and provides high-resolution spectra. thermofisher.com

In the ¹⁹F NMR spectrum of this compound, a single signal is expected, as there is only one fluorine atom in the molecule. This signal would likely be a multiplet due to couplings with nearby protons (primarily H3, H2, and H4). The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Because the integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents, the technique is also a powerful quantitative tool. It can be used to determine the purity of a sample or to quantify the concentration of this compound in a mixture without the need for a specific reference standard for the compound itself, a process known as qNMR (quantitative NMR). The high sensitivity of ¹⁹F NMR allows for the detection and analysis of compounds even at low concentrations. nih.gov

Carbon Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum of this compound provides critical information about the carbon skeleton. Due to the molecule's symmetry, fewer than seven signals may be observed. The most diagnostic signal in the spectrum is that of the carbon atom bonded directly to the fluorine, C3.

This C3 signal is split into a doublet by a strong one-bond coupling (¹JCF), with a coupling constant typically in the range of 170-250 Hz for aliphatic fluorides. This large coupling is an unambiguous indicator of a direct C-F bond. Other carbon atoms in the molecule, such as C2, C4, and C5, will also exhibit smaller couplings to the fluorine atom over two (²JCF) and three (³JCF) bonds.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

| C-3 | ~85 - 95 | d | ~170 - 190 (¹JCF) |

| C-2, C-4 | ~45 - 55 | d | ~15 - 25 (²JCF) |

| C-5, C-8 | ~20 - 30 | d | ~5 - 15 (³JCF) |

| C-6, C-7 | ~20 - 30 | s or d | Possible small ⁴JCF |

Note: This is a predictive table based on typical values for fluorinated aliphatic systems.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks, allowing for the identification of protons that are on adjacent carbon atoms. It would be used to trace the connectivity of the protons throughout the entire quinuclidine cage.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It is fundamental for assigning each proton to its corresponding carbon atom. A ¹H-¹⁹F HETCOR variant is particularly valuable as it directly correlates the fluorine atom to the protons on the same (H3) and adjacent (H2, H4) carbons, confirming the fluorine's location. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is used to piece together the molecular skeleton by connecting different spin systems. For example, an HMBC would show correlations from the protons at C2 to the carbon at C3, and vice-versa. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D technique identifies protons that are close to each other in space, rather than connected through bonds. It is crucial for determining the stereochemical arrangement of the molecule.

Together, these 2D NMR methods provide an unambiguous and detailed picture of the molecular structure of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₁₂FN), the nominal molecular weight is 129.18 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 129.

Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of the quinuclidine ring typically involves cleavage of the C-C bonds adjacent to the nitrogen atom (alpha-cleavage). The presence of the fluorine atom influences the fragmentation pathways, potentially leading to the loss of HF or other fluorine-containing fragments. Analyzing this pattern provides a fingerprint that helps to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). nih.govnih.gov This precision allows for the determination of the exact elemental composition of a molecule.

For this compound, HRMS would be able to distinguish its exact mass from other ions that have the same nominal mass but different elemental formulas (isobars). For example, the calculated exact mass of the [M+H]⁺ ion of this compound (C₇H₁₃FN⁺) is 130.1026, which can be precisely measured by HRMS to confirm the molecular formula and rule out other possibilities. This level of certainty is critical in structural confirmation and is a standard technique in modern chemical analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of ions. In a typical MS/MS experiment, precursor ions are selected and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions are then mass-analyzed to provide structural information. youtube.com

For quinuclidine derivatives, MS/MS is instrumental in identifying the core structure and the nature and position of substituents. The fragmentation of the quinuclidine ring system often proceeds through characteristic pathways. For instance, studies on various quinuclidine and pyrrolizidine (B1209537) alkaloid derivatives have shown that the fragmentation patterns can reveal the type and location of ester groups and other functionalities. astm.orgmjcce.org.mk Common fragmentation pathways for related alkaloid structures include the loss of small neutral molecules and characteristic cleavages of the ring systems. mjcce.org.mknih.gov While specific MS/MS data for this compound is not extensively detailed in the provided results, the fragmentation behavior can be inferred from related structures. The presence of the fluorine atom would be expected to influence the fragmentation pathways, potentially leading to the loss of HF or other fluorine-containing fragments, which would be diagnostic for its presence.

Table 1: Predicted Characteristic MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Structural Origin of Fragment |

| [M+H]⁺ | [M+H - HF]⁺ | HF (20 Da) | Loss of hydrogen fluoride (B91410) |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | C₂H₄ (28 Da) | Cleavage of an ethylene (B1197577) bridge |

| [M+H]⁺ | [M+H - C₂H₄F]⁺ | C₂H₄F (47 Da) | Fragmentation involving the fluorine-substituted bridge |

Note: This table is predictive and based on general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification.nist.gov

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the key carbon-fluorine (C-F) and nitrogen-carbon (N-C) bonds.

C-F Stretching: The C-F bond typically exhibits a strong absorption band in the region of 1000-1400 cm⁻¹. The exact position of this band can be influenced by the molecular environment.

N-C Stretching: The N-C stretching vibrations in cyclic amines like quinuclidine usually appear in the 1250-1020 cm⁻¹ region. mdpi.com The bicyclic cage structure of quinuclidine will influence the specific frequencies of these vibrations.

Analysis of the IR spectrum of the parent compound, quinuclidine, and related derivatives like 3-quinuclidinol provides a basis for interpreting the spectrum of this compound. nist.govchemicalbook.com For example, the IR spectrum of 3-quinuclidinol shows characteristic absorptions for its functional groups. nist.gov The introduction of a fluorine atom at the 3-position would introduce the characteristic C-F stretching band, providing clear evidence of its incorporation into the quinuclidine framework.

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Reference Compound(s) |

| Alkyl C-H | C-H | 2850-2960 | Quinuclidine chemicalbook.com |

| Carbon-Nitrogen | N-C | 1020-1250 | Quinuclidine, Quinoline derivatives mdpi.comchemicalbook.com |

| Carbon-Fluorine | C-F | 1000-1400 | General range for organofluorine compounds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.nih.gov

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. nih.govwikipedia.org The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.

For saturated bicyclic amines like this compound, the primary electronic transitions are σ → σ* and n → σ. wikipedia.org These transitions typically occur at shorter wavelengths, in the far UV region, and may have low molar absorptivity. The presence of the fluorine atom, an auxochrome, may cause a slight shift in the absorption maximum (λ_max) compared to unsubstituted quinuclidine. wikipedia.org The lone pair of electrons on the nitrogen atom gives rise to the n → σ transition. The specific solvent used can also influence the position of these absorption bands. youtube.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| n → σ | ~170 - 220 | Low to Moderate | Involves the nitrogen lone pair. |

| σ → σ | < 200 | Moderate to High | Involves the sigma bonds of the carbon framework. |

Note: This table contains expected values based on the electronic transitions of similar saturated amines.

Advanced Spectroscopic Methods for Detailed Structural and Electronic Characterization.uts.edu.au

To gain deeper insights into the structure and properties of this compound and its derivatives, more advanced spectroscopic techniques can be employed.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the bicyclic cage structure, which might be weak or absent in the IR spectrum. The C-F bond also gives a characteristic Raman signal. The technique can be used to study interactions of these molecules with other species, as demonstrated in studies of similar compounds. nih.gov

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.orgresearchgate.netyoutube.com It works by bombarding a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of each element present. youtube.com While XRF is a powerful tool for elemental analysis, it does not provide information about the chemical bonding or molecular structure. dtic.mil Therefore, for a compound like this compound, XRF could confirm the presence of fluorine but would not provide details about its specific location within the molecule. The technique is more commonly applied to the analysis of metals, ceramics, and geological samples. wikipedia.org

Computational Chemistry and Theoretical Studies of 3 Fluoroquinuclidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For the quinuclidine (B89598) framework, these calculations have been employed to understand its structure and reactivity.

While specific electronic structure calculations for 3-Fluoroquinuclidine were not found, extensive studies on quinuclidine and its derivatives have been conducted. The structure of quinuclidine has been investigated using quantum chemical calculations and gas-phase electron diffraction (GED). researchgate.netrsc.org These studies provide a reliable structure for the gaseous molecule. researchgate.neted.ac.uk The introduction of a fluorine atom at the 3-position is expected to induce significant changes in the electronic distribution due to fluorine's high electronegativity, but the fundamental cage structure is likely to remain similar.

In studies of other quinuclidine derivatives, such as those with hydroxymethyl and ethyl, vinyl, or ethynyl groups, the 1-azabicyclo[2.2.2]octane cage is slightly twisted. nih.gov The orbital of the nitrogen lone pair electrons, n(N), is stabilized in these derivatives compared to unsubstituted quinuclidine, which is a result of competing effects including hydrogen bonding and substituent effects. nih.gov A similar inductive effect from the fluorine atom in this compound would be expected to influence the nitrogen lone pair availability.

Table 1: Selected Calculated Structural Parameters of Gaseous Quinuclidine

| Parameter | Value |

|---|---|

| Bond Length (C-N) | 1.472 Å |

| Bond Length (C-C) | 1.538 Å |

| Bond Angle (C-N-C) | 109.1° |

| Bond Angle (N-C-C) | 109.8° |

Data derived from studies on quinuclidine.

The rigid bicyclic structure of quinuclidine limits its conformational flexibility. However, substituents can have preferred orientations. For quinuclidine derivatives with a hydroxymethyl group at the C2 position, the substituent has been shown to form an intramolecular hydrogen bond with the nitrogen atom in the gas phase. nih.gov In the case of this compound, the fluorine atom at the 3-position can exist in different spatial relationships with the rest of the cage, although the energy differences between these conformers are expected to be small due to the rigidity of the quinuclidine framework. The primary conformers would be defined by the orientation of the C-F bond relative to the C-H bond at the bridgehead.

Specific energy profiles for reactions involving this compound have not been detailed in the available literature. However, quantum chemical calculations are a powerful tool for investigating reaction mechanisms and energetics. For adducts of quinuclidine with metal trihydrides (like BH3 and AlH3), calculations have been used to determine the energies involved in the interaction between the quinuclidine and the metal hydride. ed.ac.uk This includes calculating the fragmentation energies for the adducts to understand the strength of the coordination bond to the nitrogen atom. ed.ac.uk Similar computational approaches could be applied to study the reactivity of this compound, for instance, in nucleophilic substitution reactions or its interaction with biological targets.

The prediction of spectroscopic parameters through quantum chemical calculations is a well-established methodology. While a specific theoretical spectrum for this compound is not available, the principles of such predictions are well-documented. For complex quinuclidine-containing molecules like quinine and quinidine, Density Functional Theory (DFT) calculations have been successfully used to assign experimental 13C solid-state NMR spectra. researchgate.net This demonstrates the utility of computational methods in correlating structure with spectroscopic output.

Experimental NMR data for the parent compound, quinuclidine, provides a baseline for understanding the influence of the fluorine substituent. The introduction of fluorine at the 3-position would be expected to cause significant changes in the 1H and 13C chemical shifts of the nearby nuclei due to its strong electron-withdrawing nature.

Table 2: Experimental 1H NMR Chemical Shifts of Quinuclidine in n-octane

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H2, H6 | ~2.7 |

| H3, H5, H7 | ~1.5 |

| H4 | ~1.8 |

Data is approximate and derived from titration studies of quinuclidine. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

While MD simulations specifically targeting this compound were not identified, simulations of the parent quinuclidine molecule in different solvents offer valuable insights into the dynamics of this bicyclic system. MD simulations of quinuclidine in benzene have been performed to study the structure of the liquid and the dynamics of the solvent around the solute. tandfonline.comtandfonline.com Further studies have investigated the translational and rotational motion of both quinuclidine and benzene molecules in solution, comparing the simulation results with experimental NMR data. aip.orgaip.org

In aqueous solutions, MD simulations show that quinuclidine molecules form strong hydrogen bonds with water. acs.org These interactions significantly influence the dynamics of the solute. The reorientational motion of quinuclidine in water is found to be clearly anisotropic due to this hydrogen bonding. acs.org In more concentrated solutions, an aggregation of quinuclidine molecules was observed. acs.org The introduction of a polar C-F bond in this compound would likely enhance its interaction with polar solvents like water, potentially leading to more pronounced effects on its conformational dynamics and solvation properties.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the molecular properties and behavior of this compound. Computational models, particularly those employing density functional theory (DFT), can predict how solvent polarity affects the molecule's geometry, vibrational frequencies, and electronic characteristics.

While specific computational studies on the solvent effects on this compound are not extensively documented, analogies can be drawn from studies on similar fluorinated heterocyclic compounds, such as 3-fluoropyridine. For 3-fluoropyridine, it has been observed that while molecular parameters are slightly influenced by changing solvent polarity, the vibrational frequencies and other chemical properties can be seriously affected. This suggests that in this compound, the polar C-F bond and the nitrogen lone pair are likely to engage in varying degrees of interaction with solvent molecules of different polarities.

Key research findings on analogous compounds include:

Vibrational Frequency Shifts: In studies of 3-halopyridines, it was found that the vibrational modes, particularly stretching modes, are significantly affected by the solvent medium. It is reasonable to expect similar behavior for this compound, where polar solvents could lead to noticeable shifts in the vibrational spectra compared to the gas phase or nonpolar solvents.

Geometric Parameters: While bond lengths and angles are generally less sensitive to solvent effects, some changes can be anticipated. For instance, bonds in proximity to the polar centers (the fluorine and nitrogen atoms) may exhibit slight elongation or contraction depending on the solvent's dielectric constant.

Electronic Properties: The HOMO-LUMO energy gap, which is a determinant of chemical reactivity, can be modulated by the solvent. Polar solvents might stabilize the frontier molecular orbitals differently, thereby altering the reactivity profile of this compound.

A hypothetical representation of the effect of solvent polarity on the C-F bond length of this compound, based on general principles, is presented in the interactive table below.

| Solvent | Dielectric Constant (ε) | Calculated C-F Bond Length (Å) - Hypothetical |

|---|---|---|

| Gas Phase | 1 | 1.380 |

| Toluene | 2.38 | 1.382 |

| Acetone | 20.7 | 1.385 |

| Water | 80.1 | 1.388 |

Interactions with Other Chemical Species

Computational methods are invaluable for exploring the non-covalent interactions between this compound and other chemical species. These interactions are fundamental to its role in various chemical and biological processes. The presence of the highly electronegative fluorine atom and the basic nitrogen atom dictates the nature of these interactions.

Hydrogen Bonding: The nitrogen atom of the quinuclidine cage is a strong hydrogen bond acceptor. Computational studies on similar amine structures can quantify the strength and geometry of these hydrogen bonds. Furthermore, the fluorine atom, while generally a weak hydrogen bond acceptor, can participate in such interactions, especially with strong hydrogen bond donors.

Halogen Bonding: The fluorine atom in this compound can also act as a halogen bond acceptor, interacting with electrophilic regions of other molecules.

Computational studies on fluorinated ligands interacting with biological macromolecules have shown that fluorine can modulate binding affinity through a complex interplay of effects, including influencing water networks within a binding pocket.

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions. researchgate.netnih.gov For reactions involving this compound, computational approaches can map out potential energy surfaces, identify reaction pathways, and characterize transition states and intermediates. researchgate.netnih.gov This provides a level of detail that is often inaccessible through experimental means alone.

Mechanistic computational models can be used to:

Discriminate between different proposed reaction pathways. researchgate.net

Identify key intermediates and transition states.

Predict reaction kinetics and thermodynamics.

Understand the role of catalysts and solvent molecules in the reaction mechanism.

For instance, in the context of nucleophilic substitution reactions at the quinuclidine ring, computational models could be employed to determine whether the reaction proceeds through an SN1 or SN2 mechanism and how the presence of the fluorine atom influences the activation energy of these pathways.

Elucidation of Transition States and Intermediates

A key strength of computational chemistry is its ability to characterize the fleeting structures of transition states and reactive intermediates. chinesechemsoc.org These high-energy species are critical in determining the rate and outcome of a chemical reaction.

Transition State Theory: Within the framework of transition state theory, computational methods can be used to locate the saddle point on the potential energy surface that corresponds to the transition state. The geometry and vibrational frequencies of the transition state can be calculated, providing insights into the bonding changes that occur during the reaction.

Intermediate Identification: Computational models can also predict the existence and stability of reaction intermediates. For multi-step reactions involving this compound, identifying these intermediates is crucial for a complete understanding of the reaction mechanism.

Recent advances in computational methods, including the use of generative AI, are making it possible to rapidly predict the structure of transition states, given the structures of the reactants and products. chinesechemsoc.org

A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction of this compound, illustrating the role of computational chemistry in identifying key species, is shown below.

Rationalization of Selectivity in Reactions

In many chemical reactions, multiple products can be formed. Computational modeling provides a powerful means to understand and predict the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this compound.

Regioselectivity: By comparing the activation energies for reaction at different sites of the molecule, computational models can predict the preferred site of attack for a reagent. For example, in reactions of substituted quinuclidines, DFT calculations can help rationalize why a particular isomer is formed preferentially.

Stereoselectivity: For reactions that can produce different stereoisomers, computational methods can be used to model the transition states leading to each isomer. The relative energies of these transition states can then be used to predict the stereochemical outcome of the reaction. This has been successfully applied in the iridium-catalyzed synthesis of quinuclidine derivatives to propose a working model for the origin of stereoselectivity. chinesechemsoc.org

Theoretical Frameworks for Fluorine's Influence on Molecular Properties

The introduction of a fluorine atom into an organic molecule has profound effects on its physical and chemical properties. Several theoretical frameworks are used to understand and predict these effects in molecules like this compound.

Inductive Effect: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and influences the electron density of neighboring atoms and bonds. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify this effect by calculating atomic charges and orbital populations.

Hyperconjugation: While less commonly discussed for C-F bonds compared to C-H bonds, hyperconjugative interactions can still play a role. The interaction of the C-F σ* antibonding orbital with adjacent filled orbitals can influence molecular conformation and reactivity.

Steric Effects: Although fluorine is relatively small (similar in size to a hydrogen atom), its van der Waals radius is larger. In certain molecular conformations, steric repulsion involving the fluorine atom can become significant, influencing conformational preferences and reaction pathways.

Gauche Effect: In systems where a fluorine atom is vicinal to an electronegative atom or a lone pair, the gauche conformation is often favored over the anti conformation. This phenomenon, known as the gauche effect, can have a significant impact on the conformational equilibrium of substituted quinuclidines.

The following table summarizes the key theoretical effects of the fluorine substituent in this compound.

| Theoretical Effect | Description | Consequence for this compound |

|---|---|---|

| Inductive Effect | Withdrawal of electron density through sigma bonds due to high electronegativity. | Reduces the basicity of the nitrogen atom; influences the acidity of neighboring C-H bonds. |

| Steric Effects | Repulsive interactions due to the spatial size of the fluorine atom. | Can influence the preferred conformation of the quinuclidine ring and the approach of reactants. |

| Gauche Effect | Preference for the gauche conformation in certain substituted systems. | May influence the conformational equilibrium of the bicyclic ring system. |

Reaction Mechanisms Involving 3 Fluoroquinuclidine and Its Derivatives

Nucleophilic Substitution Reactions at the Fluorinated Carbon

Nucleophilic substitution at the C-3 position of the quinuclidine (B89598) ring is heavily constrained by the molecule's structure. The viability of both S(_N)1 and S(_N)2 pathways is severely diminished, albeit for different mechanistic reasons.

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step sequence involving the formation of a carbocation intermediate. acs.org The rate-determining step is the initial, slow dissociation of the leaving group to form this carbocation. acs.orgkyoto-u.ac.jp

For 3-fluoroquinuclidine, the S(_N)1 pathway is highly unfavorable. The formation of a carbocation at the C-3 position would necessitate a planar (sp-hybridized) geometry. In the rigid, caged structure of the quinuclidine ring system, forcing the C-3 carbon into a planar configuration would introduce immense angle strain, creating a prohibitively high-energy transition state and intermediate. kyoto-u.ac.jpkyoto-u.ac.jp While C-3 is not a bridgehead position itself, the principles that disfavor bridgehead carbocations due to strain (Bredt's Rule) are relevant to understanding the instability of carbocations within such constrained bicyclic systems.

Furthermore, in studies of related 3-haloquinuclidines, instead of a simple S(_N)1 solvolysis, alternative pathways like the Grob fragmentation are observed. wpmucdn.comwikipedia.org This type of reaction involves the concerted cleavage of the C1-C2 and C3-X (where X is the halogen) bonds, driven by the electron-donating ability of the nitrogen atom, to form three smaller fragments. wpmucdn.comwikipedia.orgrsc.org This fragmentation avoids the formation of the unstable secondary carbocation.

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the opposite side of the leaving group, a process known as "backside attack". wikipedia.org This attack leads to a pentacoordinate transition state and results in the inversion of stereochemistry at the carbon center. wikipedia.org

In the case of this compound, an S(_N)2 reaction at the C-3 position is sterically impossible. The rigid, cage-like structure of the quinuclidine skeleton completely shields the "backside" of the C-F bond. nih.gov The three ethylene (B1197577) bridges that form the bicyclic system create an impassable barrier, preventing any nucleophile from achieving the required 180° trajectory for a backside attack. acs.orgnih.gov Therefore, direct displacement of the fluoride (B91410) ion via a classical S(_N)2 mechanism does not occur.

Electrophilic Reactions on the Quinuclidine Nitrogen

While the fluorinated carbon is unreactive towards nucleophiles, the lone pair of electrons on the quinuclidine nitrogen remains available for reaction with electrophiles.

Quaternization is an S(_N)2 reaction in which the amine nitrogen acts as the nucleophile, attacking an electrophilic carbon of a reagent like an alkyl halide to form a quaternary ammonium (B1175870) salt. nih.govsrce.hrnih.gov For this compound, this reaction is readily achievable. The nitrogen's lone pair, while influenced by the fluorine atom, is sterically accessible to electrophiles.

The general mechanism involves the attack of the nitrogen lone pair on the electrophilic carbon of an alkylating agent (e.g., methyl iodide), displacing the leaving group (e.g., iodide) and forming a new C-N bond. Studies on various 3-substituted quinuclidines confirm that quaternization proceeds efficiently, typically by stirring the quinuclidine derivative with an appropriate alkyl halide in a suitable solvent like acetonitrile (B52724) or diethyl ether at room temperature. nih.govnih.gov The yields for such reactions are often high, demonstrating the accessibility and nucleophilicity of the bridgehead nitrogen. nih.govsrce.hr

The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton (H). This property is quantified by the pK(_a) of its conjugate acid; a higher pK(_a) corresponds to a stronger base. rsc.org The presence of the highly electronegative fluorine atom in this compound exerts a significant electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom, making its lone pair less available for protonation and thus reducing the basicity of the molecule compared to unsubstituted quinuclidine. rsc.orgnih.gov

This trend is clearly observed in the pK(_a) values of the conjugate acids of various 3-substituted quinuclidines. While the pK(_a) of the quinuclidinium ion is approximately 11.3, substituents with electron-withdrawing properties cause a marked decrease in this value. wikipedia.org For instance, the pK(_a) for the conjugate acid of 3-chloroquinuclidine is 8.9. wikipedia.org Given that fluorine is more electronegative than chlorine, the pK(_a) for the 3-fluoroquinuclidinium ion is expected to be even lower.

The protonation mechanism is a standard acid-base equilibrium where the nitrogen lone pair accepts a proton from an acid, forming the corresponding 3-fluoroquinuclidinium cation. The position of this equilibrium is dependent on the pH of the solution and the pK(_a) of the amine.

| Compound | Substituent (at C-3) | pKa of Conjugate Acid | Reference |

|---|---|---|---|

| Quinuclidine | -H | 11.3 | wikipedia.org |

| 3-Hydroxyquinuclidine | -OH | 9.9 | wikipedia.org |

| 3-Acetoxyquinuclidine | -OCOCH3 | 9.3 | wikipedia.org |

| 3-Chloroquinuclidine | -Cl | 8.9 | wikipedia.org |

| This compound | -F | Estimated <8.9 |

Radical Reactions and Their Pathways

Radical reactions proceed via species with unpaired electrons and typically involve three stages: initiation, propagation, and termination. rsc.orgnih.gov For this compound, two main types of radical pathways can be envisioned: those involving C-H or C-F bond cleavage and those involving the formation of an amine radical cation.

Pathways involving C-H bond cleavage can be analogized to those of structurally similar cage-like hydrocarbons such as adamantane. nih.gov In these reactions, a radical initiator (e.g., formed by UV light or a chemical initiator like a peroxide) abstracts a hydrogen atom from the hydrocarbon skeleton. nih.gov This creates a carbon-centered radical at either a bridgehead or methylene (B1212753) position, which can then participate in propagation steps, such as reacting with another molecule to form a new bond and generate a new radical. nih.gov

A second potential pathway involves the one-electron oxidation of the nitrogen atom to form an amine radical cation. youtube.com This can be achieved using methods like photoredox catalysis. youtube.com Once formed, the amine radical cation is a highly reactive intermediate. It can undergo subsequent reactions such as deprotonation at an adjacent carbon to form an (\alpha)-amino radical, which can then be trapped by other reagents. youtube.com This pathway offers a route to functionalize the positions alpha to the nitrogen within the quinuclidine core.

Fluorine Atom Transfer Mechanisms

Electrophilic fluorination using N-F reagents like Selectfluor is a cornerstone of organofluorine chemistry. wikipedia.org The exact mechanism of fluorine transfer from the N-F moiety to a nucleophilic substrate has been a subject of considerable investigation and debate, with evidence pointing towards two primary, non-exclusive pathways: a direct bimolecular nucleophilic substitution (S_N2-type) and a single-electron transfer (SET) process. wikipedia.orgnumberanalytics.com

The S_N2-type mechanism involves the direct attack of a nucleophile (e.g., an enolate, an alkene, or an aromatic ring) on the electrophilic fluorine atom of the Selectfluor reagent. wikipedia.org This attack proceeds through a transition state where the nucleophile forms a bond with the fluorine atom while the nitrogen-fluorine bond is concurrently broken. This pathway is often invoked for reactions with strong, electron-rich nucleophiles. acsgcipr.org

Conversely, the single-electron transfer (SET) mechanism posits an alternative route. In this pathway, an initial electron transfer occurs from the electron-rich substrate to the Selectfluor reagent. numberanalytics.com This generates a radical cation of the substrate and the [Selectfluor]• radical. The subsequent step involves the transfer of a fluorine atom from the [Selectfluor]• radical to the substrate's radical cation. wikipedia.org Evidence for the SET mechanism has been found in the fluorination of specific substrates like stilbenes and in reactions involving aryl Grignard and aryllithium reagents. wikipedia.orgwikipedia.org The operative mechanism can be influenced by factors such as the substrate's oxidation potential, the solvent, and the reaction conditions. numberanalytics.comresearchgate.net

Table 1: Comparison of Proposed Fluorine Atom Transfer Mechanisms for Selectfluor

| Feature | S_N2-Type Mechanism | Single-Electron Transfer (SET) Mechanism |

|---|---|---|

| Initial Step | Nucleophilic attack on the fluorine atom. wikipedia.org | Single electron transfer from substrate to Selectfluor. numberanalytics.com |

| Intermediates | A concerted or stepwise process via a transition state. | Substrate radical cation and [Selectfluor]• radical. wikipedia.org |

| Key Bond Formation | Direct formation of the Carbon-Fluorine bond. | Fluorine atom transfer from [Selectfluor]• to substrate radical cation. wikipedia.org |

| Favored By | Strong, electron-rich nucleophiles. acsgcipr.org | Substrates with low oxidation potentials. researchgate.net |

Carbon-Centered Radical Formation and Reactivity

Beyond its role as an electrophilic fluorine source, Selectfluor is a potent single-electron oxidant capable of initiating reactions through the formation of carbon-centered radicals. numberanalytics.comnih.gov This reactivity is particularly valuable for fluorinating substrates that are not amenable to electrophilic fluorination. numberanalytics.com

One major pathway involves the generation of a carbon-centered radical from a suitable precursor, which is then trapped by Selectfluor. For instance, in silver-catalyzed decarboxylative fluorination, aliphatic carboxylic acids (as cesium oxalate (B1200264) salts) are oxidized to form alkyl radicals. researchgate.net These radicals are then efficiently trapped by Selectfluor to forge the C-F bond. researchgate.net Similarly, radical carbofluorination of alkenes can be initiated with precursors like arylhydrazines, where Selectfluor serves a dual role: oxidizing the precursor to generate a carbon radical and subsequently acting as the fluorine atom donor to trap the radical intermediate formed after addition to the alkene. nih.gov

In these processes, Selectfluor does not directly create the carbon-centered radical from an inert C-H bond. Instead, it acts as an oxidant for a radical precursor or as a trapping agent for a carbon radical generated by other means. nih.govresearchgate.net A significant finding is that the Selectfluor-derived nitrogen-centered radical dication can add directly to alkenes, a previously undescribed reactivity pathway that can compete with the desired carbofluorination. nih.gov

Catalytic Reaction Mechanisms Employing this compound (or Related Structures)

The rigid bicyclic structure of quinuclidine makes it a privileged scaffold in catalysis, both as an organocatalyst and as a ligand in metal-mediated transformations. The introduction of a fluorine atom at the C3-position electronically modulates the properties of the quinuclidine core, influencing its catalytic behavior.

Organocatalytic Activation Modes

Quinuclidine and its derivatives are classic examples of nucleophilic amine catalysts. psu.edu Their primary mode of activation involves the nucleophilic attack of the lone pair on the quinuclidine nitrogen onto an electrophilic substrate. For example, in reactions with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), quinuclidine adds to form a zwitterionic intermediate. acs.org This activated intermediate is then susceptible to attack by other nucleophiles in the reaction mixture, facilitating transformations such as Michael additions. acs.org

The introduction of a fluorine atom at the 3-position has a significant impact on the electronic properties of the quinuclidine nitrogen. Fluorine is a highly electronegative element, and its presence induces a strong electron-withdrawing effect through the carbon framework. nih.gov This effect decreases the electron density, nucleophilicity, and basicity of the quinuclidine nitrogen atom. Consequently, this compound is a weaker nucleophile and a weaker base compared to its non-fluorinated parent compound. This modulation can be harnessed to fine-tune the reactivity of the catalyst, potentially reducing background reactions or altering the rate-determining step of a catalytic cycle. While less nucleophilic, the fundamental activation mode via attack on an electrophile remains the key mechanistic principle.

Metal-Mediated Transformations

The quinuclidine framework is a key component of cinchona alkaloids, which are widely used as chiral ligands and modifiers in heterogeneous and homogeneous asymmetric catalysis. rsc.org In these systems, the quinuclidine nitrogen can play a crucial role in the enantioselective step by interacting with the substrate through hydrogen bonding or other noncovalent interactions, holding it in a specific orientation within the chiral pocket of the metal catalyst. rsc.org The electronic modification by a 3-fluoro substituent would alter these interactions, potentially impacting both the reaction rate and the degree of enantioselectivity.

Furthermore, derivatives of this compound, namely Selectfluor, are used directly in metal-mediated reactions, not as a directing ligand but as a terminal oxidant and fluorine source. acsgcipr.org These reactions often proceed through mechanisms involving high-valent metal intermediates or single-electron transfer pathways.

Palladium-Catalyzed Fluorination: In the fluorination of arylboronic acids, a Pd(0) catalyst is used with Selectfluor. Mechanistic studies suggest a pathway involving a Pd(III) intermediate, which is generated via a single-electron-transfer event. organic-chemistry.org

Silver-Catalyzed Fluorination: Silver catalysts are employed in radical decarboxylative fluorinations. researchgate.net Here, the silver salt facilitates the formation of an alkyl radical from a carboxylic acid derivative, which is then trapped by Selectfluor. researchgate.net

Iron-Mediated Hydrofluorination: A free radical Markovnikov hydrofluorination of unactivated alkenes can be achieved using an Fe(III)/NaBH₄ system with Selectfluor as the fluorine source under exceptionally mild conditions. organic-chemistry.org

In these examples, the quinuclidine derivative is a stoichiometric reagent that participates intimately in the catalytic cycle, enabling the turnover of the metal catalyst by providing the fluorine atom and acting as an oxidant.

Table 2: Examples of Metal-Mediated Reactions Involving Selectfluor

| Metal Catalyst | Substrate Type | Proposed Mechanistic Feature | Role of Selectfluor |

|---|---|---|---|

| Palladium (Pd) | Arylboronic Acids | Single-electron-transfer pathway involving a Pd(III) intermediate. organic-chemistry.org | Fluorine source and oxidant. organic-chemistry.org |

| Silver (Ag) | Aliphatic Carboxylic Acids | Radical decarboxylation. researchgate.net | Traps alkyl radical to form C-F bond. researchgate.net |

| Iron (Fe) | Unactivated Alkenes | Free radical hydrofluorination. organic-chemistry.org | Fluorine atom source. organic-chemistry.org |

Chemical Derivatization Strategies for 3 Fluoroquinuclidine Research

Derivatization for Enhanced Spectroscopic Detection and Characterization

The inherent structure of 3-fluoroquinuclidine lacks strong chromophores or fluorophores, making its detection and quantification by UV-Vis or fluorescence spectroscopy challenging at low concentrations. Similarly, its volatility and thermal stability can be suboptimal for certain mass spectrometric and chromatographic techniques. Chemical derivatization addresses these limitations by introducing specific functional groups that augment its detectability and analytical performance.

To enable or enhance detection by UV-Vis absorption or fluorescence spectroscopy, a chromophore or fluorophore can be attached to the this compound molecule. researchgate.netgoogle.com A chromophore is a part of a molecule responsible for its color, arising from the absorption of light in the visible spectrum. researchgate.net The most common strategy for introducing such a group onto this compound is through the quaternization of the tertiary amine. This reaction involves the N-alkylation of the quinuclidine (B89598) nitrogen with a reagent containing a chromophoric or fluorophoric moiety.

Common derivatizing agents for amines that introduce a UV-active or fluorescent tag include reagents with aromatic or conjugated systems. researchgate.net For instance, reaction with benzyl (B1604629) halides or similar aromatic alkylating agents can introduce a phenyl group, which provides a UV chromophore. For fluorescence detection, which offers higher sensitivity and selectivity, reagents containing moieties like dansyl, naphthyl, or coumarin (B35378) can be employed.

While specific studies on this compound are not prevalent, research on analogous quinuclidine systems, such as 3-quinuclidinol (B22445), demonstrates the feasibility of this approach. For example, pre-column derivatization with benzoyl chloride has been used to introduce a UV-active benzoyl group for HPLC analysis of 3-quinuclidinol. bldpharm.comnih.gov A similar strategy could be applied to this compound, where the tertiary amine would react with a chromophore-containing acyl halide or sulfonyl chloride.

Table 1: Potential Chromophoric/Fluorophoric Derivatizing Reagents for this compound

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Spectroscopic Technique |

|---|---|---|---|

| Benzoyl Chloride | Tertiary Amine (via quaternization) | N-Benzoyl-3-fluoroquinuclidinium salt | UV-Vis Spectroscopy |

| Dansyl Chloride | Tertiary Amine (via quaternization) | N-Dansyl-3-fluoroquinuclidinium salt | Fluorescence Spectroscopy |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Tertiary Amine (via quaternization) | N-FMOC-3-fluoroquinuclidinium salt | Fluorescence Spectroscopy |

Mass spectrometry (MS) is a powerful tool for the identification and quantification of compounds. Derivatization can enhance MS analysis of this compound in several ways: by increasing volatility for gas chromatography-mass spectrometry (GC-MS), improving ionization efficiency, and directing fragmentation pathways to yield structurally informative ions. nih.govresearchgate.net

For GC-MS analysis, the volatility of a compound is paramount. While this compound is relatively volatile, its polarity can lead to poor peak shape and interactions with the chromatographic column. Derivatization of the tertiary amine can sometimes improve these characteristics. More significantly, if other polar functional groups were present on the quinuclidine ring, silylation would be a common strategy. nih.gov

In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve ionization efficiency, particularly in electrospray ionization (ESI). The quaternization of the tertiary amine of this compound with an alkylating agent not only introduces a permanent positive charge, which enhances ESI response in positive ion mode, but can also be used to introduce specific fragmentation patterns. For instance, derivatization with reagents that form easily fragmentable bonds can be used in tandem MS (MS/MS) experiments to generate characteristic product ions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays, which are highly selective and sensitive quantitative techniques.

Studies on related compounds like 3-quinuclidinol have shown that derivatization with agents like 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) produces derivatives with unique mass spectra, facilitating unambiguous identification by GC-MS. The resulting derivative, 3Q-Troc, exhibits improved peak sharpness and detectability.

Derivatization for Chromatographic Separation and Resolution

Chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are central to the analysis of this compound. Derivatization plays a crucial role in optimizing the separation and resolution of this compound from complex matrices.

For successful GC analysis, compounds must be sufficiently volatile and thermally stable to be transported through the column in the gas phase. This compound itself is amenable to GC analysis, but derivatization can improve its chromatographic behavior, leading to sharper peaks and reduced tailing. This is achieved by masking the polar tertiary amine.

Acylation and silylation are common derivatization techniques for amines to enhance their volatility and thermal stability. While silylation is more commonly applied to primary and secondary amines, certain silylating agents can react with tertiary amines, particularly if they are part of a strained ring system or if other reactive sites are present. However, for this compound, acylation through quaternization with a suitable acylating agent is a more probable route to modify its properties for GC. For instance, reaction with an anhydride (B1165640) could yield a quaternary ammonium (B1175870) salt with altered volatility and chromatographic retention.